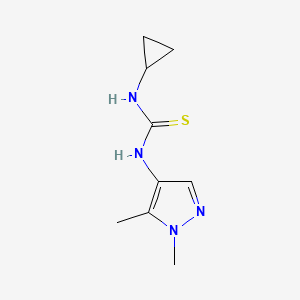![molecular formula C11H9ClN4O3 B4551562 5-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4551562.png)
5-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Übersicht
Beschreibung
5-{[(5-CHLORO-2-PYRIDYL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring, a pyridyl group, and a carboxylic acid functional group
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has led to the synthesis of novel compounds through reactions involving 5-{[(5-chloro-2-pyridinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. For instance, novel pyridyl-pyrazole-5-carboxylic acid amide compounds have been synthesized, showcasing the versatility of these compounds in chemical synthesis and their potential as intermediates for further chemical reactions Wang Jun (2010).
Anticancer Activity
One of the prominent areas of application for these compounds is in the development of anticancer agents. A study on novel complexes based on 5-acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester derivatives revealed their synthesis and evaluated their in vitro cytotoxicities against various cell lines. The results indicate significant potential for these compounds in cancer treatment through apoptosis induction in cancer cells Yanhui Qiao et al. (2021).
Corrosion Inhibition
Another application of pyrazole derivatives is in the field of corrosion inhibition. Pyranopyrazole derivatives have been studied for their effectiveness as inhibitors for mild steel corrosion in acidic solutions. These studies provide insights into the mechanisms of corrosion inhibition and the potential for these compounds to protect industrial materials M. Yadav et al. (2016).
Anti-Inflammatory Activity
The anti-inflammatory activity of pyrazolo[3,4-d] pyrimidines, derived from 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, has been explored, highlighting the therapeutic potential of these compounds in treating inflammation-related disorders. This research underscores the diverse biological activities and the potential medicinal applications of these compounds A. El-Dean et al. (2016).
Eigenschaften
IUPAC Name |
5-[(5-chloropyridin-2-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O3/c1-16-9(7(5-14-16)11(18)19)10(17)15-8-3-2-6(12)4-13-8/h2-5H,1H3,(H,18,19)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEIXMWESMQFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B4551485.png)
![methyl 4-[4-oxo-2-[(3-phenylpropyl)thio]-3(4H)-quinazolinyl]benzoate](/img/structure/B4551494.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-7-CHLORO-8-METHYL-2-(PYRIDIN-2-YL)QUINOLINE-4-CARBOXAMIDE](/img/structure/B4551496.png)
![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B4551510.png)
![isopropyl 2-{[3-(9-anthryl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4551523.png)
![ethyl 2-[cyclopropyl(4-methoxybenzoyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B4551531.png)
![N~2~-[3-NITRO-5-(3-PYRIDYLOXY)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4551537.png)
![N-cyclopentyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4551540.png)
![4-(2,4-dimethylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B4551550.png)

![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-[(4-fluorobenzyl)sulfanyl]ethanone](/img/structure/B4551573.png)

![6-(4-chlorophenyl)-N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4551586.png)
